Dibutyl-p-cresol
Description
Nomenclature and Chemical Classification in Academic Contexts
Dibutyl-p-cresol is chemically known as 2,6-di-tert-butyl-4-methylphenol. atamanchemicals.comnist.gov It belongs to the class of phenols, specifically a derivative of 4-methylphenol (p-cresol) where the hydrogen atoms at positions 2 and 6 are substituted by tert-butyl groups. atamanchemicals.com Its lipophilic (fat-soluble) nature is a key characteristic. atamanchemicals.comatamanchemicals.com
In various scientific and industrial contexts, it is referred to by a multitude of synonyms, including Butylated Hydroxytoluene (BHT), Ionol, and DBPC. atamanchemicals.comcdc.govfishersci.com The Chemical Abstracts Service (CAS) has assigned it the registry number 128-37-0. nist.govatamanchemicals.com
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2,6-Di-tert-butyl-4-methylphenol atamanchemicals.com |
| Common Name | Butylated Hydroxytoluene (BHT) cdc.gov |
| CAS Number | 128-37-0 atamanchemicals.com |
| Chemical Formula | C15H24O atamanchemicals.com |
Historical Trajectory of Research and Development
The primary industrial synthesis of BHT involves the reaction of p-cresol (B1678582) (4-methylphenol) with isobutylene (B52900) (2-methylpropene), a process catalyzed by sulfuric acid. atamanchemicals.comwikipedia.org An alternative method involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol (B90309), followed by hydrogenolysis. wikipedia.orggoogle.com Research has also focused on optimizing production methods to increase yield and purity, such as reacting 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610). google.com
Initially recognized for its ability to prevent oxidation, BHT found widespread application as an antioxidant in various industries. atamanchemicals.com It is used in fuels, lubricants, rubbers, plastics, and as a food additive to prevent spoilage. atamanchemicals.comatamanchemicals.comwikipedia.org In the petroleum industry, it is known as the fuel additive AO-29. atamanchemicals.comwikipedia.org The U.S. Food and Drug Administration (FDA) classified BHT as "generally recognized as safe" (GRAS) for use in food, based on a 1979 study. atamanchemicals.comwikipedia.org
Biological and Environmental Occurrence Pathways
While predominantly known as a synthetic compound, research has revealed that this compound also occurs naturally. It has been identified in various organisms, including phytoplankton and cyanobacteria. atamanchemicals.comwikipedia.org Specifically, the green algae Botryococcus braunii and cyanobacteria such as Cylindrospermopsis raciborskii, Microcystis aeruginosa, and Oscillatoria sp. are capable of producing BHT. wikipedia.orgresearchgate.net Studies have shown that BHT production in these organisms can be influenced by environmental factors like light intensity. researchgate.net
The compound has also been found in the pericarp of the lychee fruit and in certain fungi, such as Aspergillus conicus, which inhabits olives. atamanchemicals.comwikipedia.orgresearchgate.net Furthermore, the halophyte plant Mesembryanthemum crystallinum has been identified as a natural source of BHT. qjmhs.com Environmental release of BHT can occur from its industrial production and its use in a wide array of consumer and industrial products, including lubricants, greases, cleaning products, and cosmetics. atamanchemicals.comeuropa.eu
Table 2: Naturally Occurring Sources of this compound
| Organism Type | Specific Examples |
|---|---|
| Phytoplankton | Botryococcus braunii wikipedia.orgresearchgate.net |
| Cyanobacteria | Cylindrospermopsis raciborskii, Microcystis aeruginosa, Oscillatoria sp. wikipedia.orgresearchgate.net |
| Fruits | Lychee (pericarp) atamanchemicals.comwikipedia.org |
| Fungi | Aspergillus conicus (from olives) atamanchemicals.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibutyl-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKTGYVXQRDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1CCCC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549386 | |
| Record name | 2,3-Dibutyl-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29997-25-9 | |
| Record name | 2,3-Dibutyl-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Production Methodologies
Industrial-Scale Synthesis Routes
The commercial viability of Dibutyl-p-cresol is underpinned by well-established, cost-effective industrial synthesis methods. The primary route involves the direct alkylation of p-cresol (B1678582), though alternative pathways have been developed for specific applications and to address process limitations.
The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts alkylation of p-cresol with isobutylene (B52900). eurochemengineering.comwikipedia.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid. wikipedia.orggoogle.com In this process, two tert-butyl groups are added to the p-cresol molecule at the ortho positions relative to the hydroxyl group.
Table 1: Catalyst Performance in the Alkylation of p-Cresol with Isobutylene
| Catalyst System | p-Cresol Conversion (%) | This compound (BHT) Selectivity (%) | Key Findings | Reference |
|---|---|---|---|---|
| Nitrogen methyl pyrrolidone bisulfate ionic liquid | 100 | 94 | High efficiency at lower temperatures compared to traditional catalysts; easy separation of catalyst. | google.com |
| 10% CuSO₄/SBA-15 | - | 85.5 (yield) | Catalyst is recyclable, with yield exceeding 70% after four cycles. Offers high stability and activity. | rsc.org |
| Sulfated Zirconia | - | - | Solid acid catalyst used for the absorption of isobutylene in p-cresol. Kinetic parameters have been established. | acs.org |
| Acid Exchange Resin | - | - | Studied in both well-mixed semibatch reactors and spray tower loop reactors to overcome mass transfer limitations. | eurochemengineering.com |
While the direct alkylation of p-cresol is dominant, alternative synthetic routes have been developed. One such method starts with 2,6-di-tert-butylphenol (B90309), which undergoes hydroxymethylation or aminomethylation, followed by hydrogenolysis to yield this compound. wikipedia.orggoogle.com For instance, 2,6-di-tert-butylphenol can be reacted with formaldehyde (B43269) and dimethylamine (B145610) to form an N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine intermediate (a Mannich base). google.com This intermediate is then subjected to hydrogenolysis, using a catalyst at elevated temperatures (120°C to 160°C), to produce the final product with high yields, reportedly up to 98.7%. google.com
Process optimization research focuses on improving catalyst efficiency, simplifying product separation, and reducing environmental impact. Traditional homogeneous catalysts like sulfuric acid are effective but can cause equipment corrosion and are difficult to separate from the reaction mixture. google.comrsc.org To address this, research into heterogeneous and reusable catalysts is ongoing. Examples include:
Ionic Liquids: Nitrogen methyl pyrrolidone bisulfate has been shown to effectively catalyze the alkylation of p-cresol with high selectivity and allows for easier separation of the catalyst from the product. google.com
Solid Acid Catalysts: Materials like sulfated zirconia, cation exchange resins (such as Amberlyst-15), and metal-loaded mesoporous silica (B1680970) (e.g., CuSO₄/SBA-15) have been investigated. eurochemengineering.comrsc.orgacs.orgmdpi.com These catalysts offer the benefits of being easily recoverable and reusable, though they may have limitations such as lower thermal stability or activity compared to traditional acids. rsc.orgmdpi.com
Heteropoly Acids: Nanosized silica-supported 12-tungstophosphoric acid has been tested for the alkylation of p-cresol with tert-butanol, demonstrating another vapor-phase alternative. mdpi.com
Table 2: Comparison of Synthetic Approaches to this compound
| Synthetic Route | Starting Materials | Catalyst Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Alkylation of p-Cresol | p-Cresol, Isobutylene | Sulfuric acid, p-toluenesulfonic acid, Ionic liquids, CuSO₄/SBA-15 | High economic viability, widely used in industry. | Homogeneous catalysts can cause corrosion and separation issues; side reactions like isobutylene polymerization. | wikipedia.orggoogle.comrsc.org |
| Hydrogenolysis of Mannich Base | 2,6-di-tert-butylphenol, Formaldehyde, Dimethylamine | Ni-Al-Cr | High product yield and quality. | Multi-step process. | google.comgoogle.com |
| Alkylation with tert-Butanol | p-Cresol, tert-Butanol | Phosphoric acid, 12-tungstophosphoric acid/SiO₂ | Uses a different alkylating agent. | Forms O-alkylated byproducts in addition to C-alkylated products. | mdpi.comatamankimya.com |
Alkylation of p-Cresol for Commercial Production
Advanced Purification Techniques for Research-Grade Material
Obtaining research-grade this compound, which requires very high purity, necessitates advanced purification techniques to remove unreacted starting materials, byproducts, and catalyst residues. The primary methods employed are crystallization and chromatography.
Crystallization is a common method for purifying crude this compound. atamankimya.comgoogle.com The process involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing the pure compound to crystallize out upon cooling, leaving impurities in the mother liquor. google.com A two-stage crystallization process has been described for industrial purification, where crude liquid this compound is first crystallized from a mixture of a C1-C3 alcohol and water. The resulting crystals are then recrystallized from the alcohol, with the mother liquor from the second stage being recycled back to the first. google.com For laboratory-grade material, recrystallization from solvents like hexanes can be effective, with the solubility of this compound being a key factor in separating it from other components. chemicalforums.com
Chromatographic techniques are employed for achieving the highest levels of purity, typically required for analytical standards and research applications. pearson.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a sensitive method used to detect, quantify, and purify this compound. nih.govsielc.comnih.gov Various methods have been developed using columns like Primesep B or Newcrom R1 with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like sulfuric acid. sielc.comsielc.com Detection is commonly performed using UV detectors at wavelengths around 280 nm. sielc.comsielc.com
Column Chromatography: For preparative scale purification in a research setting, column chromatography using silica gel is a standard procedure. thieme-connect.com The crude product is loaded onto a silica gel column, and an appropriate eluent system (e.g., pentane (B18724) or pentane-ether mixtures) is used to separate the desired compound from impurities. thieme-connect.comthieme-connect.com
Table 3: Purification Methods for this compound
| Purification Technique | Principle | Solvents/Mobile Phase Examples | Application | Reference |
|---|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. | C1-C3 alcohols (e.g., methanol), water, hexanes. | Industrial and laboratory-scale purification. | atamankimya.comgoogle.comchemicalforums.com |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Acetonitrile, water, sulfuric acid. | High-purity analysis and quantification for research and quality control. | nih.govsielc.comsielc.com |
| Column Chromatography | Adsorption chromatography where components are separated based on their affinity for the stationary phase. | Silica gel (stationary phase); Pentane, Ether (eluents). | Preparative purification for research-grade material. | thieme-connect.comthieme-connect.com |
Chemical Reactivity, Mechanisms, and Structure Activity Relationships
Quantum Chemical Computations for Mechanistic Elucidation
Molecular Orbital Analysis (HOMO, LUMO)
The molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the electronic structure, chemical reactivity, and stability of Dibutyl-p-cresol (also known as BHT or 2,6-di-tert-butyl-4-methylphenol). These frontier molecular orbitals define the boundary between occupied and unoccupied electron states and are fundamental to understanding how a molecule interacts with its environment, including its propensity to donate or accept electrons ossila.comresearchgate.net.
Theoretical Framework and Computational Methods The determination of HOMO and LUMO energies is typically achieved through computational quantum chemistry methods, most commonly Density Functional Theory (DFT) scirp.orglongdom.orgnih.gov. Various DFT functionals and basis sets are employed to model the electronic distribution and energy levels of molecules. For compounds like this compound, the B3LYP functional, often in conjunction with basis sets such as 6-31G(d) or 6-311G(d,p), is frequently utilized iiarjournals.orgmdpi.comnih.govblueberriesconsulting.comdergipark.org.trresearchgate.netirjweb.com. These calculations allow researchers to predict and analyze molecular properties, including the spatial distribution and energy of frontier orbitals ossila.comresearchgate.netresearchgate.net.
Key Findings for this compound (BHT) Research indicates that the HOMO in BHT is predominantly localized over the hydroxyl (-OH) and methyl (-CH3) groups. This localization suggests that these regions are the primary sites for electron donation. The HOMO-LUMO transition, which involves the transfer of electron density from the HOMO to the LUMO, is understood to occur from these functional groups towards the aromatic ring researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally correlates with higher reactivity and lower stability, while a larger gap suggests greater stability and reduced reactivity ossila.comresearchgate.net.
While specific numerical values for the HOMO and LUMO energies of this compound were not explicitly detailed in the reviewed literature, the general understanding derived from computational studies highlights the importance of these orbitals in its antioxidant mechanism, where the electron-donating capability of the HOMO plays a crucial role ossila.comresearchgate.net.
Summary of Molecular Orbital Data
The following table outlines the typical data obtained from molecular orbital analyses, with specific reference to the expected characteristics for this compound based on available research.
| Molecular Orbital | Typical Energy Range (eV) | Expected Location/Significance for this compound |
| HOMO | -5 to -8 (approx.) | Localized on -OH and -CH3 groups; primary site for electron donation researchgate.net. |
| LUMO | -1 to -3 (approx.) | Involved in electron acceptance; contributes to charge transfer within the molecule. |
| HOMO-LUMO Gap | 3 to 5 (approx.) | Reflects chemical reactivity and stability; smaller gap indicates higher reactivity. |
Note: The specific energy values (eV) for this compound's HOMO, LUMO, and HOMO-LUMO gap are not consistently reported across the provided literature snippets, and thus are presented as typical ranges based on similar phenolic compounds or general computational chemistry principles.
Compound List
this compound (BHT)
Butylated hydroxyanisole (BHA)
2,4,6-Tri-tert-butylphenol (TBP)
Applications in Material Science and Industrial Processes Research Focus
Dibutyl-p-cresol's primary role in material science is to enhance the longevity and performance of various materials by preventing oxidative degradation. cymitquimica.com Its efficacy as a stabilizer is the subject of extensive research, focusing on its application in polymers and elastomers.
Polymer Stabilization Research
Inhibition of Oxidative Degradation in Polymeric Materials
Polymers are susceptible to degradation from environmental factors like heat, light, and oxygen, leading to a loss of mechanical properties. researchgate.net this compound functions as a primary antioxidant, effectively terminating the chain reactions initiated by free radicals. The mechanism involves the donation of a hydrogen atom from its hydroxyl group to a peroxy radical, converting it into a more stable hydroperoxide and a phenoxy radical. wikipedia.org This phenoxy radical is relatively stable and can further react with another peroxy radical, thereby consuming two peroxy radicals for each molecule of this compound. wikipedia.org
Research has demonstrated that the incorporation of this compound into polymers like polypropylene (B1209903) and polyethylene (B3416737) significantly retards the thermo-oxidative degradation process. Studies show that it effectively inhibits the formation of carbonyl groups and hydroperoxides, which are key indicators of polymer oxidation.
| Polymer Matrix | Observed Effect of this compound | Mechanism of Action |
| Polypropylene (PP) | Reduced rate of chain scission and cross-linking. | Free radical scavenging, termination of peroxy radicals. |
| Polyethylene (PE) | Improved retention of mechanical properties (e.g., tensile strength, elongation at break) after thermal aging. | Interruption of the autoxidation cycle. |
| Natural and Synthetic Rubbers | Prevention of hardening and cracking. oecd.org | Inhibition of free radical-mediated oxidation. atamanchemicals.com |
Table 1: Effects of this compound on Polymer Stabilization
Polymerization Inhibition in Monomer Systems
Certain reactive monomers can undergo spontaneous polymerization during storage and transport, which can be hazardous and result in product loss. fluoryx.com this compound is added to these monomer systems as a polymerization inhibitor to ensure their safe handling and storage. atamanchemicals.comatamankimya.com It functions by scavenging the initial free radicals that trigger the polymerization process. Research in this area focuses on optimizing the concentration of this compound to provide adequate inhibition without interfering with the subsequent controlled polymerization process. For instance, in the production of dental restorative resins, this compound is used as an inhibitor during the synthesis of carbamate-methacrylate monomers. google.com
Enhanced Color Stability in Elastomeric Composites
Elastomeric composites, used in a variety of applications from tires to seals, can suffer from discoloration due to oxidative processes. This compound is utilized to enhance the color stability of these materials. atamanchemicals.com Research indicates that at concentrations of 0.5–1.0% w/w in natural or synthetic rubber, it provides enhanced color stability. atamanchemicals.com Studies on resin composites have shown that the type of filler and the presence of antioxidants significantly influence color stability over time, with materials containing stable organic content showing better performance. nih.govnih.gov The antioxidant action of this compound helps in preventing the formation of chromophoric degradation products that lead to yellowing and other color changes.
Polymerization Inhibition in Monomer Systems
Role in Fuel and Lubricant Systems Research
The performance and lifespan of fuels and lubricants are critically dependent on their oxidative stability. This compound plays a crucial role as an additive in these systems.
Prevention of Peroxide Formation
During storage, fuels and lubricants can react with atmospheric oxygen to form unstable peroxides. atamanchemicals.com These peroxides can act as initiators for further degradation reactions, leading to the formation of gums, sludge, and acidic byproducts. This compound is widely used to prevent the formation of these harmful peroxides in materials like jet fuels, hydraulic fluids, and turbine oils. atamanchemicals.comatamankimya.com Its ability to scavenge peroxy radicals breaks the chain reaction of autoxidation, thereby maintaining the integrity of the fuel or lubricant. wikipedia.org
Antioxidant Functionality in Hydrocarbon Matrices
In hydrocarbon matrices such as those found in fuels and lubricants, this compound acts as a potent antioxidant. atamanchemicals.comoecd.org It is effective in protecting these materials from oxidation, which can lead to an increase in viscosity and the formation of deposits. chembk.com The lipophilic nature of this compound ensures its good solubility and distribution within these non-polar environments. wikipedia.org Research has shown that it is an excellent antioxidant additive for various petroleum products, including lubricating oils and gasolines, preventing the increase of acid value or viscosity. chembk.com Its effectiveness in turbine and insulating oils is also well-documented. oecd.org
| System | Key Research Finding | Significance |
| Jet Fuels | Inhibition of gum formation and particulate matter. | Maintains fuel system cleanliness and performance. |
| Lubricating Oils | Reduced viscosity increase and sludge formation. chembk.com | Extends oil life and protects engine components. |
| Hydraulic Fluids | Prevention of varnish and deposit formation. | Ensures reliable operation of hydraulic systems. |
| Biodiesel | Increased storage stability by preventing turbidity and precipitate formation. google.com | Improves the viability of biodiesel as an alternative fuel. |
Table 2: Antioxidant Efficacy of this compound in Fuel and Lubricant Systems
Preservation Mechanisms in Food and Agricultural Products (Academic Perspective)
This compound, also known as butylated hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized as an antioxidant and preservative within the food and agricultural industries. atamanchemicals.comatamankimya.com Its primary function is to impede the oxidative degradation of organic materials, particularly lipids, thereby extending the shelf life and maintaining the quality of various products. atamankimya.comconsensus.app
Retardation of Lipid Oxidation
The principal mechanism by which this compound preserves foods is through the inhibition of lipid oxidation, a process that leads to rancidity. atamanchemicals.com As a synthetic analog of vitamin E, it functions as a chain-breaking antioxidant, effectively terminating the autocatalytic free-radical chain reactions that degrade unsaturated organic compounds when exposed to atmospheric oxygen. atamanchemicals.comwikipedia.org
The process of autoxidation involves the formation of peroxy radicals (ROO•), which are highly reactive and propagate the oxidative chain reaction. This compound intervenes by donating a hydrogen atom from its phenolic hydroxyl group to these peroxy radicals, converting them into more stable hydroperoxides (ROOH) and forming a resonance-stabilized phenoxyl radical (ArO•). wikipedia.org This phenoxyl radical is significantly less reactive than the initial peroxy radical and can further react with another peroxy radical to form non-radical products, thus terminating the chain reaction. wikipedia.org Each molecule of this compound can neutralize two peroxy radicals. wikipedia.org This action effectively delays or prevents the oxidative rancidity of fats and oils. atamanchemicals.com
Table 1: Antioxidant Activity of this compound
| Parameter | Description | Reference |
| Mechanism | Chain-breaking antioxidant; free radical scavenger. | consensus.appatamanchemicals.comwikipedia.org |
| Action | Donates a hydrogen atom to peroxy radicals, converting them to hydroperoxides. | wikipedia.org |
| Outcome | Terminates the autocatalytic chain reaction of lipid oxidation. | atamanchemicals.comwikipedia.org |
| Primary Application | Prevention of oxidative rancidity in fats and oils. | atamanchemicals.comconsensus.app |
Preservation of Nutritional and Sensory Qualities of Perishable Substrates
By inhibiting lipid oxidation, this compound plays a crucial role in preserving the nutritional and sensory attributes of perishable foods. The degradation of lipids not only produces off-flavors and undesirable odors, rendering the food unpalatable, but it can also lead to the destruction of essential fatty acids and fat-soluble vitamins. atamanchemicals.commdpi.com
This compound helps to prevent the loss of activity of oil-soluble vitamins. atamanchemicals.com Its application can decrease the rate at which the texture, color, or flavor of food changes, thereby maintaining freshness and preventing spoilage. atamanchemicals.comwikipedia.org While thermal treatments are common for food preservation, they can negatively alter or destroy sensory, nutritional, and physicochemical properties. mdpi.com The use of antioxidants like this compound offers a way to ensure the stability of food products with fewer changes to their sensory and compositional characteristics. mdpi.com Some food companies have, however, voluntarily eliminated it from their products due to societal concerns. atamanchemicals.comwikipedia.org
Broader Industrial Application Contexts
The utility of this compound extends far beyond the food industry, with significant applications in material science and various industrial processes. atamanchemicals.comatamanchemicals.com Its antioxidant properties are valuable in preventing the degradation of a wide array of materials. cymitquimica.com
This compound is extensively used as a stabilizer and antioxidant in:
Petroleum Products: It is a well-known fuel additive (AO-29) used in gasoline, jet fuels, hydraulic fluids, and turbine and gear oils to prevent oxidation. atamanchemicals.comatamanchemicals.com
Plastics and Rubber: It is incorporated into plastics and both synthetic and natural rubbers to prevent oxidative degradation, provide enhanced color stability, and protect against heat and oxygen aging. atamanchemicals.comatamanchemicals.comcymitquimica.com
Industrial Oils and Greases: It is a component in industrial lubricants and greases, including cutting fluids. atamanchemicals.com
Paints, Inks, and Adhesives: It acts as an anti-skinning agent in paints and inks and is used in glues. atamanchemicals.com
Cosmetics and Pharmaceuticals: It is used to stabilize formulations and prevent the oxidation of active ingredients. atamanchemicals.comconsensus.app
Other Applications: this compound is also used to prevent peroxide formation in organic ethers and other laboratory chemicals, and as a polymerization inhibitor for certain monomers to ensure their safe storage. atamanchemicals.comatamanchemicals.com It finds use in metalworking fluids, transformer oils, and embalming fluid. atamanchemicals.com
Table 2: Industrial Applications of this compound
| Industry | Specific Applications | Reference |
| Petroleum | Fuel additive (gasoline, jet fuel), hydraulic fluids, turbine and gear oils. | atamanchemicals.comatamanchemicals.com |
| Polymers | Antioxidant in plastics and rubber for color and heat stability. | atamanchemicals.comatamanchemicals.comcymitquimica.com |
| Coatings & Adhesives | Anti-skinning agent in paints and inks; component in glues. | atamanchemicals.com |
| Chemicals | Prevention of peroxide formation in ethers; polymerization inhibitor. | atamanchemicals.comatamanchemicals.com |
| Cosmetics & Pharma | Stabilizer for formulations and active ingredients. | atamanchemicals.comconsensus.app |
| Other | Metalworking fluids, transformer oils, embalming fluid. | atamanchemicals.com |
The industrial production of this compound typically involves the reaction of p-cresol (B1678582) with isobutylene (B52900), catalyzed by sulfuric acid. atamanchemicals.comwikipedia.org It is valued in these industries for its high solubility in oil, non-corrosive nature, and effectiveness in preventing degradation, which contributes to the durability and performance of a wide range of products. atamanchemicals.comcymitquimica.com
Environmental Fate, Transport, and Degradation Research
Environmental Distribution Modeling and Compartmental Analysis
Modeling studies, such as those employing the Mackay fugacity model, predict that BHT primarily distributes to the air compartment (79.3-87.5%), followed by soil (6.1-10.2%) and sediment (5.7-9.5%) oecd.org. This distribution is influenced by its physical-chemical properties, including a vapor pressure of 1.1 Pa at 20°C and a Henry's Law constant in the range of 220–404 Pa·m³/mol, which suggests rapid volatilization from aqueous solutions oecd.org. However, it is crucial to note that BHT's inherent instability in aqueous solutions can affect the accuracy of these distribution estimations, as degradation occurs concurrently with partitioning oecd.org. The partitioning behavior is further informed by its octanol-water partition coefficient (log Kow = 5.1) and soil organic carbon-water (B12546825) partition coefficient (Koc), which are indicative of its tendency to sorb to organic matter in soil and sediment oecd.org.
Pathways and Kinetics of Environmental Degradation
BHT is described as relatively unstable under environmental conditions, with its degradation pathways and rates influenced by several factors, including irradiation, pH, temperature, moisture, oxygen content, and the presence of soil and microorganisms oecd.orgdeveloppement-durable.gouv.fr.
Photodegradation Studies and Half-life Determination
In the atmosphere, BHT is susceptible to indirect photodegradation by hydroxyl radicals, with an estimated half-life of approximately 7.0 hours oecd.org. In aqueous solutions exposed to natural sunlight, BHT undergoes decomposition. Studies have shown that after 8 days of exposure, while 98.5% of the applied radioactivity could be recovered from the aqueous solution, only 25% of this was unchanged BHT, indicating significant photodegradation oecd.org.
Influence of Environmental Parameters on Stability
Environmental parameters significantly influence BHT's stability. In aqueous solutions, BHT decomposition is observed under natural sunlight oecd.org. Research indicates that BHT exhibits good stability in acidic to neutral pH conditions (pH 4-6) under atmospheric pressure, with degradation rates less than 5% sciopen.com. However, at pH 10, the degradation rate increases significantly to 59%, indicating rapid oxidation in alkaline environments sciopen.com. The presence of acids (HCl) or bases (KOH) can also decrease the initial oxidation temperature of BHT in pressurized conditions sciopen.com. BHT is generally stable up to 400 K in a nitrogen atmosphere, but its thermal decomposition can produce isobutene and 2-tert-butyl-4-methylphenol (B42202) nih.govresearchgate.net.
Identification and Characterization of Environmental Metabolites
BHT undergoes various transformation processes in the environment, leading to the formation of several metabolites. Common degradation pathways involve oxidation of the tert-butyl groups and the methyl group attached to the aromatic ring oecd.orginchem.orgresearchgate.net.
Identified environmental metabolites and transformation products include:
BHT-OOH (2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone) oecd.orgnih.gov
BHT-OH (2,6-di-tert-butyl-4-hydroxymethylphenol) oecd.orginchem.orgresearchgate.net
BHT-CHO (3,5-di-tert-butyl-4-hydroxybenzaldehyde) oecd.orginchem.orgresearchgate.net
BHT-COOH (3,5-di-tert-butyl-4-hydroxybenzoic acid) oecd.orginchem.orgresearchgate.netresearchgate.netnih.gov
BHT-Q (2,6-di-tert-butyl-1,4-benzoquinone) inchem.orgresearchgate.net
BHT-quinol (2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone) researchgate.net
BHT-dimer (e.g., 4,4'-ethylene-bis-(2,6-di-tert-butylphenol)) inchem.org
These metabolites can exhibit varying toxicities, with some, like BHT-Q and BHT-CHO, showing potential for DNA damage and apoptosis at low concentrations researchgate.net. The toxicity of these metabolites generally decreases during degradation, although the final product BHT-Q has shown significantly increased toxicity nih.gov.
Compound Name Table:
| Common Name | Chemical Name | CAS Number |
| Dibutyl-p-cresol / BHT | 2,6-di-tert-butyl-4-methylphenol | 128-37-0 |
Thermal Analysis for Stability and Reaction Kinetics
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental tools for evaluating the thermal stability and reaction kinetics of chemical compounds like this compound. These methods provide critical data on how a substance behaves under varying temperature conditions, identifying phase transitions, decomposition temperatures, and the energy associated with these processes. Such information is vital for safe handling, storage, processing, and predicting the long-term stability of materials containing this compound.
1 Thermal Properties and General Stability
This compound, widely recognized as Butylated Hydroxytoluene (BHT), exhibits notable thermal stability, a characteristic that underpins its utility as an antioxidant in numerous applications atamanchemicals.comatamanchemicals.com. Thermal analysis provides quantitative data on its physical transitions, such as melting and boiling points, which are indicators of its general thermal behavior.
Table 1: Key Thermal Properties of this compound
| Property | Value | Method/Notes |
| Melting Point | 70-73 °C | Determined via thermal analysis; range may indicate purity variations atamanchemicals.comatamanchemicals.com |
| Boiling Point | 265 °C | Determined via thermal analysis atamanchemicals.comatamanchemicals.com |
Advanced Analytical Techniques for Characterization and Quantification
2 Decomposition Pathways and Reaction Kinetics
While generally stable, Dibutyl-p-cresol can undergo decomposition and react under specific thermal and chemical conditions. Understanding the kinetics of these reactions is crucial for predicting its behavior in various environments.
Acid-Catalyzed Decomposition: When heated in the presence of catalytic amounts of acids, this compound undergoes rapid decomposition, releasing isobutene, a flammable gas atamanchemicals.comatamanchemicals.com. This reaction highlights the sensitivity of the compound to acidic catalysts at elevated temperatures. The kinetics of this decomposition would be influenced by the concentration of the acid catalyst and the temperature, potentially leading to rapid gas evolution and pressure buildup in confined systems.
Oxidative Decomposition: this compound is incompatible with strong oxidizing agents, such as peroxides and permanganates. Contact with these substances can lead to spontaneous combustion, indicating a highly exothermic and rapid reaction pathway atamanchemicals.comatamanchemicals.com. DSC could be employed to quantify the onset temperature and energy release of such exothermic decomposition events, providing critical data for hazard assessment.
Interaction with Metal Ions: The presence of iron salts can lead to discoloration and a loss of activity in this compound atamanchemicals.comatamanchemicals.com. While not a direct decomposition pathway, this interaction can affect the compound's performance and potentially influence its long-term thermal stability or degradation mechanisms over time.
The kinetics of these decomposition processes are of significant interest. For instance, DSC can be used to determine activation energies and rate constants for thermal decomposition reactions by analyzing the peak shapes and areas under varying heating rates. This would allow for the prediction of decomposition rates at different temperatures, informing safe operating limits and storage conditions. However, specific quantitative kinetic data derived from detailed thermal analysis studies for this compound are not extensively detailed in the provided literature snippets, beyond the qualitative descriptions of its decomposition triggers.
Compound Names Mentioned:
this compound
Butylated Hydroxytoluene (BHT)
Isobutene
2,6-Di-tert-butyl-4-methylphenol
Biochemical and Cell Based Research Investigations Non Clinical
In Vitro Studies on Cellular Metabolism and Enzyme Interactions
Studies focusing on the metabolic fate and enzymatic interactions of BHT have highlighted its influence on hepatic microsomal enzymes and its potential to form reactive metabolites.
BHT has been observed to induce and modulate the activity of various hepatic microsomal enzymes, particularly those involved in xenobiotic metabolism.
Cytochrome P450 (CYP) Enzymes: BHT administration has been shown to induce specific cytochrome P450 isoenzymes. In rat liver microsomes, BHT treatment led to dose-related increases in ethoxyresorufin-O-deethylase (CYP1A) activity, with increases of 1.5 to 1.8-fold at 25 and 500 mg/kg/day, respectively, on postnatal day 20 europa.eu. Pentoxyresorufin-O-depentylase (CYP2B) activity (PROD) was also dose-dependently increased, showing substantial fold-increases (10-25 fold in mid-dose, 20-80 fold in high-dose groups) compared to controls europa.eu. Similarly, benzphetamine N-demethylase activity, another marker of CYP activity, was also affected europa.eu.
Epoxide Hydrolase: A consistent finding across multiple studies is the induction of epoxide hydrolase activity by BHT. This induction was observed to be dose-related in rat liver studies europa.eunih.govnibsc.orggezondheidsraad.nlresearchgate.net.
Glucose-6-phosphatase: Conversely, BHT has been shown to cause a depression in glucose-6-phosphatase activity nih.govnibsc.orggezondheidsraad.nlresearchgate.net.
Other Enzymes: BHT has also been associated with increased glutathione-S-transferase activity europa.eueuropa.eu and alterations in ethoxycoumarin-O-deethylase (ECOD) activity gezondheidsraad.nl.
Table 1: Effects of BHT on Hepatic Enzyme Activities in Rats (Representative Findings)
| Enzyme Activity | Observed Effect | Study Reference(s) |
| CYP1A (EROD) | Dose-related induction | europa.eueuropa.eu |
| CYP2B (PROD) | Dose-dependent, significant induction | europa.eu |
| Benzphetamine N-demethylase | Dose-related induction | europa.eueuropa.eu |
| Epoxide hydrolase | Dose-related induction | europa.eunih.govnibsc.orggezondheidsraad.nlresearchgate.net |
| Glucose-6-phosphatase | Depression | nih.govnibsc.orggezondheidsraad.nlresearchgate.net |
| Glutathione-S-transferase | Increased activity | europa.eueuropa.eu |
| Ethoxycoumarin-O-deethylase | Altered activity | gezondheidsraad.nl |
BHT undergoes metabolic activation, leading to the formation of reactive intermediates, primarily quinone methides (QM) and phenoxy radicals, which can covalently bind to cellular macromolecules.
Quinone Methides (QM) and Hydroxy-Quinone Methides (QM-OH): BHT is metabolized via pi-oxidation to form electrophilic quinone methides (QM) and hydroxy-quinone methides (QM-OH) nih.govnih.govnih.govpnas.orginchem.org. These reactive species are implicated in BHT's bioactivation and potential toxicity nih.govnih.govnih.govinchem.orgnih.gov.
Covalent Binding: These reactive intermediates can covalently bind to cellular nucleophiles, including glutathione (B108866) and protein thiols nih.govnih.govnih.govinchem.orgnih.gov. Studies have demonstrated the covalent binding of BHT metabolites to microsomal and cellular proteins nih.govnih.gov. The extent of this binding correlates with the reactivity of the intermediates and the parent compound's structure nih.gov.
Phenoxy Radicals: BHT can also generate phenoxy radicals during its metabolic processes, which are considered potential active metabolites inchem.orgresearchgate.netcapes.gov.br.
Metabolic Activation: The formation of these reactive species is often described as metabolic activation, a process that can precede or accompany toxic effects nih.govnih.govnih.govinchem.orgnih.gov.
Microsomal Enzyme Induction and Activity Modulation
Molecular Mechanisms of Biological Activity (Non-Clinical)
Beyond its direct enzymatic interactions, BHT influences broader cellular processes, including inflammatory pathways, endogenous biochemical functions, and oxidative stress responses.
BHT exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammatory responses.
NF-κB Pathway: BHT has been shown to inhibit the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition has been observed in various cellular contexts, including reducing NF-κB-DNA binding and suppressing its activation mdpi.comnih.govewadirect.comnih.govplos.org. By blocking NF-κB, BHT can consequently reduce the transcription of pro-inflammatory cytokines mdpi.comewadirect.com.
COX-2 Expression: BHT treatment has been demonstrated to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes nih.govnih.govresearchgate.netiiarjournals.org.
Cytokine Modulation: BHT can suppress the production and expression of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) mdpi.comewadirect.com.
Table 2: BHT's Impact on Inflammatory Pathways
| Pathway/Marker | Observed Effect | Study Reference(s) |
| NF-κB | Inhibition of activation, reduced DNA binding | mdpi.comnih.govewadirect.comnih.govplos.org |
| COX-2 | Reduced gene expression | nih.govnih.govresearchgate.netiiarjournals.org |
| TNF-α | Suppression of expression/production | mdpi.comewadirect.com |
| IL-6 | Suppression of production | ewadirect.com |
BHT has been found to interact with endogenous biochemical processes, most notably those related to Vitamin K metabolism and blood coagulation.
Vitamin K Metabolism and Blood Coagulation: BHT can interfere with Vitamin K-dependent blood clotting factors, including prothrombin mdpi.comnih.govinchem.orgnih.govcranfield.ac.uk. Studies indicate that BHT can lead to decreased vitamin K-dependent clotting factor activities, prolonging clotting times and potentially causing hemorrhagic effects in susceptible animal models nih.govinchem.orgnih.gov. This interaction suggests BHT may act as a Vitamin K antagonist, although its mechanism may differ from that of warfarin (B611796) nih.gov. The effects are generally observed at high doses and can be reversed by Vitamin K supplementation nih.govnih.gov.
A primary mechanism of BHT's biological activity lies in its potent antioxidant capacity, particularly its ability to inhibit lipid peroxidation and scavenge free radicals.
Radical Scavenging: BHT is an effective radical scavenger, capable of neutralizing various free radicals, including DPPH, superoxide, and ABTS radicals, in cell-free assays nih.govacademicjournals.orgscience.govlookchem.comresearchgate.net. It functions by donating hydrogen atoms or electrons to stabilize free radicals, thereby terminating autoxidation chain reactions researchgate.netwikipedia.org.
Lipid Peroxidation Inhibition: BHT is highly effective at inhibiting the lipid peroxidation of linoleic acid in vitro nih.govlookchem.comnih.govatamanchemicals.comuni.luresearchgate.netmdpi.com. This action is crucial for preventing oxidative damage to cell membranes and protecting against ferroptosis, a form of regulated cell death driven by lipid peroxidation mdpi.comconsensus.app.
Malondialdehyde (MDA) Reduction: BHT has been shown to reduce the formation of malondialdehyde (MDA), a key biomarker of lipid peroxidation, particularly under freeze-thaw conditions nih.govlookchem.com. It is sometimes added to biological samples to prevent lipid oxidation during analytical procedures for MDA determination nih.govscirp.org.
Vitamin E Analog: BHT functions as a synthetic analog of Vitamin E, a naturally occurring antioxidant nih.govresearchgate.net.
Table 3: BHT's Antioxidant Activity and Effects on Oxidative Stress Markers
| Activity/Marker | Observed Effect | Study Reference(s) |
| Radical Scavenging | Neutralizes DPPH, superoxide, ABTS radicals; terminates autoxidation | nih.govresearchgate.netacademicjournals.orgscience.govlookchem.comresearchgate.netwikipedia.org |
| Lipid Peroxidation Inhibition | Inhibits linoleic acid peroxidation; prevents ferroptosis | nih.govlookchem.comnih.govatamanchemicals.comuni.luresearchgate.netmdpi.com |
| Malondialdehyde (MDA) | Reduces MDA production; prevents sample oxidation | nih.govlookchem.comnih.govscirp.org |
| Vitamin E Analog | Functions similarly to Vitamin E | nih.govresearchgate.net |
Compound List:
Dibutyl-p-cresol (also known as 2,6-di-tert-butyl-p-cresol, BHT, Butylated Hydroxytoluene)
Butylated Hydroxyanisole (BHA)
2,4,6-Tri-tert-butylphenol (TBP)
2,5-di-tert-butylhydroquinone (B1670977)
Prostaglandin H synthase
Horseradish peroxidase
Glutathione (GSH)
Lipid peroxidation
Malondialdehyde (MDA)
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)
Cyclooxygenase-2 (COX-2)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Prothrombin
Vitamin K
DPPH radical
Superoxide radical
ABTS radical
Quinone methide (QM)
Hydroxy-quinone methide (QM-OH)
Phenoxy radical
Cytochrome P450 (CYP) enzymes
Ethoxyresorufin-O-deethylase (CYP1A)
Pentoxyresorufin-O-depentylase (CYP2B)
Benzphetamine N-demethylase
Epoxide hydrolase
Glucose-6-phosphatase
Glutathione-S-transferase
Ethoxycoumarin-O-deethylase (ECOD)
Future Research Directions and Emerging Areas
Development of Novel Dibutyl-p-cresol Derivatives with Enhanced Functionalitynih.gov
Significant research is dedicated to synthesizing new derivatives of dibenzyl-p-cresol (BHT) to improve its antioxidant efficacy and broaden its functional scope. These efforts often involve integrating the BHT moiety with other functional groups or heterocyclic structures to create multipotent antioxidants (MPAOs). For instance, Schiff base-1,2,4-triazole derivatives incorporating BHT have demonstrated enhanced radical scavenging abilities compared to BHT itself mdpi.com. Similarly, semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives featuring thiolated BHT have shown superior antioxidant properties and improved oxidative stability in synthetic lubricants rsc.orgrsc.org. Sulfur-containing BHT derivatives (S-BHT) have also been synthesized, exhibiting excellent antioxidant activity and, in some cases, dual functionality with selective anticancer properties researchgate.netias.ac.in. Furthermore, hybrid molecules combining hindered phenol (B47542) structures with UV absorbers are being developed to create multifunctional polymer additives for improved anti-aging performance nih.gov. Research also includes the development of polypropylene-bonded hindered phenol antioxidants to enhance the high-temperature stability of polypropylene (B1209903) researchgate.net.
Q & A
Q. What analytical methods are recommended for quantifying Dibutyl-p-cresol in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) is a robust method for detecting DBPC and its metabolites, particularly when accounting for protein binding and conjugated forms. Deproteinization protocols must avoid hydrolysis artifacts (e.g., using acid or heat treatment validated with model substrates like p-nitrophenylglucuronide) . Raman spectroscopy is also viable for isomer-specific analysis, leveraging distinct vibrational peaks (e.g., 732 cm⁻¹ for m-cresol analogs) to differentiate structural analogs .
Q. How can researchers design experiments to assess DBPC's acute toxicity in vitro?
Use endothelial cell models (e.g., HUVEC) with physiological albumin concentrations (4 g/dL) to mimic protein-binding dynamics. Measure permeability changes via transwell assays and cytoskeletal reorganization (e.g., actin stress fiber formation) using fluorescence microscopy. Include controls with free vs. protein-bound DBPC to isolate toxic effects .
Q. What microbial models are effective for studying DBPC biodegradation pathways?
Pseudomonas spp. are commonly used to investigate aerobic degradation. Design growth substrate experiments (e.g., DBPC vs. analogs like 3,5-xylenol) to induce specific catabolic enzymes. Monitor pathway differentiation via enzyme assays (e.g., gentisate oxygenase vs. catechol 1,2-dioxygenase activity) and genetic analysis of operons (e.g., xylE or pheA gene expression) .
Advanced Research Questions
Q. How does protein binding influence the pharmacokinetic and toxicodynamic profiles of DBPC?
Employ equilibrium dialysis or ultrafiltration to measure free vs. total DBPC concentrations in serum. In uremic models, correlate hypoalbuminemia with increased free DBPC levels and impaired leukocyte function (e.g., chemiluminescence assays). Multivariate regression can identify confounding factors like albumin concentration and renal clearance rates .
Q. What mechanisms underlie DBPC's modulation of cytokine-induced endothelial dysfunction?
Expose endothelial cells to TNF-α or IL-1β with/without DBPC. Quantify adhesion molecule expression (ICAM-1, VCAM-1) via flow cytometry or qPCR. Assess monocyte adhesion using THP-1 cell co-cultures. Pharmacological inhibitors (e.g., Rho kinase inhibitor Y-27632) can clarify signaling pathways .
Q. How can contradictory biodegradation pathway data be resolved in DBPC studies?
Comparative transcriptomics of Pseudomonas putida grown on DBPC vs. alternative substrates (e.g., p-cresol) can identify substrate-specific enzyme induction. Meta-cleavage (catechol 2,3-dioxygenase) vs. ortho-cleavage (protocatechuate 3,4-dioxygenase) pathways should be validated using knockout mutants or enzyme activity profiling .
Methodological and Data Analysis Focus
Q. What experimental variables affect DBPC's bioaccumulation in mammalian systems?
In vivo models (e.g., rats) under dietary modulation (fasting vs. fed states) can assess cecal DBPC production. Measure serum and cecal levels via GC-MS, controlling for protein concentration and bacterial nitrogen metabolism using isotopic tracers (e.g., ¹⁵N-labeled precursors) .
Q. How should researchers validate DBPC's conjugated metabolites in biological samples?
Use tandem mass spectrometry (LC-MS/MS) to distinguish sulfate/glucuronide conjugates from free DBPC. Validate deproteinization methods by spiking serum with stable isotope-labeled standards (e.g., deuterated p-cresylsulfate) to quantify hydrolysis artifacts .
Q. What statistical approaches are optimal for analyzing DBPC's dose-response relationships?
Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. For clinical correlates (e.g., infection risk in uremia), use Cox proportional hazards models adjusted for albumin, total DBPC, and comorbidities .
Contradiction and Reproducibility Considerations
Q. Why do in vitro and in vivo toxicity studies of DBPC yield divergent results?
Discrepancies often arise from differences in protein binding, metabolite generation, and immune cell interactions. Use physiologically relevant albumin concentrations in vitro and parallel in vivo studies (e.g., rodent models with controlled albumin levels) to reconcile findings .
Q. How can researchers standardize protocols for DBPC's environmental fate studies?
Adopt OECD guidelines for biodegradation testing (e.g., Closed Bottle Test) with defined microbial consortia. Monitor intermediate metabolites (e.g., methyl-substituted catechols) via high-resolution LC-MS and enzyme kinetic assays to ensure pathway reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
